molecular formula C6H14O3 B3389014 1-Methoxy-2-(methoxymethyl)propan-2-ol CAS No. 90325-52-3

1-Methoxy-2-(methoxymethyl)propan-2-ol

Cat. No.: B3389014
CAS No.: 90325-52-3
M. Wt: 134.17 g/mol
InChI Key: PEOVNYFEUUJVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-(methoxymethyl)propan-2-ol is an organic compound with the molecular formula C6H14O3. It is also known by its IUPAC name, 1,3-dimethoxy-2-methyl-2-propanol. This compound is a colorless liquid with a mild odor and is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methoxymethyl)propan-2-ol can be synthesized through the reaction of methanol with propylene oxide in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methanol and propylene oxide are continuously fed into the system. The reaction is catalyzed by ZnMgAl, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(methoxymethyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-2-(methoxymethyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-2-(methoxymethyl)propan-2-ol exerts its effects is primarily through its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of the compound in different environments .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-2-(methoxymethyl)propan-2-ol is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .

Properties

IUPAC Name

1,3-dimethoxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(7,4-8-2)5-9-3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVNYFEUUJVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-(methoxymethyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-(methoxymethyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Methoxy-2-(methoxymethyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Methoxy-2-(methoxymethyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Methoxy-2-(methoxymethyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Methoxy-2-(methoxymethyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.